molecular formula C8H12N5O6P B14785692 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate

Cat. No.: B14785692
M. Wt: 305.18 g/mol
InChI Key: ZENRXXIZJDTMRC-UHFFFAOYSA-N
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Description

This compound is a purine-derived phosphate ester characterized by a 2-imino-6-oxo substitution on the purine ring and an ethyl-linked phosphate group.

Properties

Molecular Formula

C8H12N5O6P

Molecular Weight

305.18 g/mol

IUPAC Name

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate

InChI

InChI=1S/C8H12N5O6P/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-18-1-2-19-20(15,16)17/h3,5H,1-2,4H2,(H2,9,12,14)(H2,15,16,17)

InChI Key

ZENRXXIZJDTMRC-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1COCCOP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate typically involves the reaction of a purine derivative with a phosphate group. One common method includes the use of 2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate as a starting material . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and purity, which is crucial for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized purine derivative, while substitution reactions may result in various substituted purine compounds.

Scientific Research Applications

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with DNA replication, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Variations

The table below highlights structural differences between the target compound and selected analogs:

Compound Name (CAS/ID) Purine Substituents Phosphate Linkage Molecular Weight (g/mol) Key Features
Target Compound 2-imino-6-oxo Ethyl-methoxy phosphate ~331 (estimated) Polar purine core; imino group
4DG () 2-amino-6-oxo Ethyl-methoxy phosphate Similar to target Amino group enhances hydrophilicity
MNLS () Nitroimidazole (non-purine) Ethyl phosphate ~398 Nitro group aids tumor hypoxia targeting
[(2S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate () 2-amino-6-oxo Oxolane (sugar-like) phosphate 331.22 Ribose mimic; potential antiviral activity
2-MeS-ADP () 6-amino-2-methylthio Ribose diphosphate 473.02 Methylthio group improves enzymatic stability

Physicochemical Properties

  • Solubility: The target compound’s imino group increases polarity compared to methylthio (2-MeS-ADP) or alkylated derivatives (e.g., ’s C18-chain compound, logP 3.60), suggesting higher aqueous solubility .
  • Stability: The imino group may confer susceptibility to hydrolysis under acidic conditions, unlike 2-MeS-ADP’s methylthio group, which resists enzymatic degradation .

Biological Activity

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a purine base linked to a methoxyethyl phosphate group. Its molecular formula is C11H15N5O4PC_{11}H_{15}N_5O_4P, and it has a molecular weight of approximately 300.25 g/mol. The presence of the purine moiety suggests potential interactions with nucleic acids and enzymes involved in cellular processes.

The biological activity of 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate can be attributed to several mechanisms:

  • Inhibition of Viral Replication : Similar compounds have demonstrated efficacy against various viruses by inhibiting viral DNA polymerases, which are essential for viral replication.
  • Antitumor Activity : The compound may interfere with cellular signaling pathways involved in tumor growth and proliferation.
  • Modulation of Immune Response : It may influence immune responses, potentially enhancing the body's ability to fight infections or tumors.

Antiviral Activity

A study indicated that related purine derivatives exhibit significant antiviral properties against herpes simplex virus (HSV) and varicella-zoster virus (VZV). These compounds were found to inhibit viral replication by targeting viral DNA synthesis pathways, suggesting that 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate may have similar effects .

Anticancer Properties

Research has shown that purine analogs can induce apoptosis in cancer cells. For instance, a derivative of this compound was tested for its ability to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating promising anticancer activity .

Case Studies

  • Case Study 1 : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
  • Case Study 2 : Animal models treated with related compounds showed reduced tumor growth rates compared to control groups, supporting the potential use of these compounds in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntiviralInhibition of HSV replication
AnticancerInduction of apoptosis
Immune ModulationEnhanced immune response

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